Methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Overview
Description
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: is an organic compound with the molecular formula C9H9BrO4 and a molecular weight of 261.07 g/mol . This compound is a derivative of benzoic acid and features a bromine atom, a hydroxyl group, and a methoxy group attached to the benzene ring. It is commonly used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-hydroxy-4-methoxybenzoate can be synthesized from 5-bromo-2-hydroxy-4-methoxybenzoic acid through esterification. The reaction typically involves the use of methanol and an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in methyl 5-bromo-2-hydroxy-4-methoxybenzoate can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in the presence of a polar aprotic solvent such as (DMF).
Oxidation: in an aqueous medium or in an acidic medium.
Reduction: in anhydrous ether or in methanol.
Major Products Formed:
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of or .
Reduction: Formation of .
Scientific Research Applications
Chemistry: Methyl 5-bromo-2-hydroxy-4-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-hydroxy-4-methoxybenzoate involves its interaction with various molecular targets. The bromine atom and hydroxyl group play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo electrophilic aromatic substitution reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
- Methyl 5-bromo-4-hydroxy-2-methoxybenzoate
- Methyl 2-bromo-5-methoxybenzoate
- 5-bromo-2-hydroxy-4-methoxybenzoic acid
Comparison: Methyl 5-bromo-2-hydroxy-4-methoxybenzoate is unique due to the specific positions of the bromine, hydroxyl, and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties compared to its similar compounds. For example, the presence of the hydroxyl group at the 2-position and the methoxy group at the 4-position makes it more reactive in certain substitution and oxidation reactions compared to its analogs .
Properties
IUPAC Name |
methyl 5-bromo-2-hydroxy-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCVGKZBHDBQJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359987 | |
Record name | methyl 5-bromo-2-hydroxy-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39503-52-1 | |
Record name | Benzoic acid, 5-bromo-2-hydroxy-4-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39503-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 5-bromo-2-hydroxy-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 5-BROMO-2-HYDROXY-4-METHOXYBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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